1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole

Description

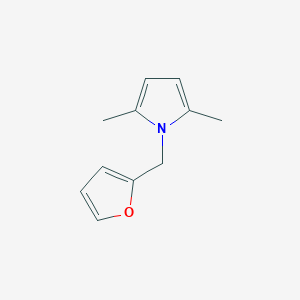

1-(Furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole is a pyrrole derivative featuring a furan-2-ylmethyl substituent at the N1 position and methyl groups at the C2 and C5 positions. Synthesized via methods such as the Paal-Knorr reaction (commonly used for pyrroles, as noted in ), this compound is characterized as a colorless oil with distinct spectral properties:

- IR peaks: 3109 cm⁻¹ (C–H stretching in furan), 1577–1505 cm⁻¹ (aromatic C=C), and 1147 cm⁻¹ (C–O in furan).

- NMR: 1H NMR (CDCl₃) shows signals at δ 7.34 (furan H), δ 4.93 (CH₂ bridge), and δ 2.30 (CH₃ groups).

- Mass spectrometry: A molecular ion peak at m/z 175 (M⁺), confirming its molecular formula C₁₁H₁₃NO.

Properties

IUPAC Name |

1-(furan-2-ylmethyl)-2,5-dimethylpyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-9-5-6-10(2)12(9)8-11-4-3-7-13-11/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUVRTIRHVRLRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CC2=CC=CO2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole typically involves the following steps:

Starting Materials: The synthesis begins with furan-2-carbaldehyde and 2,5-dimethylpyrrole.

Condensation Reaction: Furan-2-carbaldehyde is reacted with 2,5-dimethylpyrrole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. This results in the formation of the desired product.

Purification: The crude product is purified using column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine, chlorine, and nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Dihydrofuran derivatives.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Synthetic Applications

Building Block in Organic Synthesis

1-(Furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole serves as a versatile building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in creating derivatives with specific properties. For instance, it can be utilized in the Paal–Knorr reaction to produce pyrrole derivatives with high yields and purity .

Green Chemistry Initiatives

Recent studies have highlighted a one-pot, two-step process for synthesizing pyrrole compounds from 2,5-dimethylfuran. This method demonstrates high carbon efficiency and minimal waste production, aligning with sustainable chemical practices. The process involves an acid-catalyzed ring-opening reaction followed by the formation of pyrrole derivatives .

Pharmacological Properties

Research indicates that derivatives of this compound exhibit various pharmacological activities. For example:

- Antimicrobial Activity: Compounds derived from this pyrrole have shown effectiveness against several bacterial strains .

- Anti-inflammatory Effects: Some studies suggest that these compounds may possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the interaction of pyrrole derivatives with biological targets. These studies provide insights into their binding affinities and mechanisms of action, paving the way for further drug development .

Case Study 1: Synthesis of Pyrrole Derivatives

A study focused on synthesizing a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(substituted)acetyl benzohydrazides demonstrated the compound's versatility. The synthesis involved coupling agents and resulted in novel compounds with confirmed structures through spectral analysis .

Case Study 2: Functionalization for Material Science

Functionalized carbon black using a pyrrole compound was investigated for its application in elastomeric composites. The functionalization led to reduced mass and improved dynamic rigidity compared to traditional silica-based composites, showcasing the material's potential in industrial applications .

Tables

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways.

Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and microbial resistance, depending on its application.

Comparison with Similar Compounds

Table 1: Comparative Data for Selected Pyrrole Derivatives

Key Observations:

- Physical State : The furan-containing derivative is an oil, while halogenated (Cl, I) or bulky aryl-substituted analogs are solids, likely due to increased molecular symmetry or intermolecular interactions (e.g., halogen bonding in iodophenyl derivatives).

- Melting Points : Electron-withdrawing groups (e.g., iodine in 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole) elevate melting points (82–84°C) compared to electron-donating groups (e.g., methoxy in 1-(p-anisyl)-derivative).

- Spectral Shifts : The furan substituent introduces unique IR peaks (C–O stretch at 1147 cm⁻¹), whereas chloro-substituted compounds show C–Cl stretches near 1094 cm⁻¹.

Structural and Electronic Trends

- Steric Effects : Bulky substituents (e.g., 4-iodophenyl) influence molecular geometry, as seen in crystallographic studies of naphthalene-linked bis-pyrroles.

- Electronic Effects : Electron-rich furan or methoxy groups increase nucleophilicity at the pyrrole ring, contrasting with electron-deficient halogenated analogs.

Biological Activity

1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, which incorporates both furan and pyrrole moieties, suggests a range of possible interactions with biological targets. This article reviews the current understanding of its biological activity, including antimicrobial and anticancer properties, and discusses relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrrole ring substituted with a furan group, which may influence its reactivity and biological interactions. The structural representation is as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| SMILES | CC1=CC=C(N1CC2=CC=CO2)C |

| InChI Key | GHUVRTIRHVRLRU-UHFFFAOYSA-N |

Antimicrobial Activity

Recent studies have indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

A comparative analysis of similar compounds reveals the following Minimum Inhibitory Concentration (MIC) values:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Pyrrole Benzamide Derivative | 3.125 | Staphylococcus aureus |

| Isoniazid (control) | 0.25 | Staphylococcus aureus |

| Ciprofloxacin (control) | 2.0 | E. coli |

These findings suggest that the structural characteristics of this compound could be optimized to enhance its antimicrobial efficacy.

Anticancer Potential

The anticancer activity of pyrrole derivatives has been explored in various studies. Research indicates that certain pyrrole-based compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

For example, a study highlighted the effectiveness of a series of 2,5-dimethylpyrroles in inhibiting the growth of cancer cell lines with IC50 values indicating potent activity:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 2,5-Dimethylpyrrole Derivative A | <1.0 | HeLa (cervical cancer) |

| 2,5-Dimethylpyrrole Derivative B | 5.0 | MCF7 (breast cancer) |

These results underscore the potential for developing new anticancer agents based on the pyrrole scaffold.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets within cells. Preliminary studies suggest that it may affect pathways related to cell proliferation and apoptosis.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Antibacterial Activity Study : A series of pyrrole derivatives were synthesized and screened for antibacterial efficacy against multi-drug resistant strains of Mycobacterium tuberculosis. The most promising derivatives demonstrated MIC values below 1 µg/mL, indicating strong potential for further development as therapeutic agents against tuberculosis .

- Anticancer Evaluation : In vitro studies on various cancer cell lines revealed that specific modifications to the pyrrole structure could enhance cytotoxicity and selectivity toward cancer cells while sparing normal cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves alkylation of 2,5-dimethylpyrrole with furfuryl bromide or chloride under inert conditions. describes a high-yield (98%) method using mild conditions (room temperature, no catalyst) with thin-layer chromatography (TLC) for reaction monitoring. Key parameters to optimize include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.

- Stoichiometry : A 1.2:1 molar ratio of furfuryl halide to pyrrole derivative minimizes side reactions.

- Purification : Column chromatography with silica gel and ethyl acetate/hexane eluents ensures purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include:

- δ 2.40 ppm (singlet, 6H for two methyl groups on pyrrole) .

- δ 5.03 ppm (singlet, 2H for furan-CH₂-pyrrole linkage) .

- ¹³C NMR : Peaks at δ 151.54 (furan oxygen-bound carbons) and δ 12.55 (pyrrole methyl carbons) confirm substitution patterns .

- IR : Absorbances at 1604 cm⁻¹ (C=C furan stretching) and 2916 cm⁻¹ (C-H methyl groups) validate functional groups .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess:

- Light sensitivity : Store in amber vials at 2–7°C to prevent photodegradation of the furan ring .

- Oxidative stability : Nitrogen or argon atmospheres mitigate pyrrole ring oxidation. Monitor via periodic HPLC analysis for degradation products .

Advanced Research Questions

Q. How does the electron-donating furan substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The furan’s oxygen atom enhances electron density at the pyrrole nitrogen, facilitating Buchwald-Hartwig amination or Suzuki-Miyaura coupling. To probe this:

- Conduct Hammett studies with para-substituted aryl halides to quantify electronic effects.

- Compare reaction rates with non-furan analogs (e.g., 2,5-dimethyl-1-benzylpyrrole) using kinetic NMR .

Q. What computational methods can predict the compound’s binding affinity to biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., cytochrome P450) to model interactions with the furan and methyl groups.

- QSAR modeling : Correlate substituent effects (e.g., furan vs. thiophene) with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. inactive) be resolved?

- Methodological Answer :

- Dose-response assays : Perform MIC (minimum inhibitory concentration) testing across bacterial strains (e.g., S. aureus, E. coli) with standardized inoculum sizes.

- Control for impurities : Use HPLC-purified batches to exclude false positives from synthetic byproducts .

Q. What strategies enable regioselective functionalization of the pyrrole ring without disrupting the furan moiety?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.